19R-hydroxy-PGB2 chemical structure and molecular weight
19R-hydroxy-PGB2 chemical structure and molecular weight
The following technical guide provides an in-depth analysis of 19(R)-hydroxy Prostaglandin B2 (19(R)-OH PGB2) , focusing on its chemical structure, physicochemical properties, and utility in analytical biochemistry.
Chemical Structure, Molecular Weight, and Analytical Applications
Executive Summary
19(R)-hydroxy Prostaglandin B2 is a synthetic and semi-synthetic eicosanoid derivative primarily utilized as a robust internal standard in the chromatographic analysis of arachidonic acid metabolites.[1][2][3][4] Chemically, it is the alkali-degradation product of 19(R)-hydroxy PGE2 , a major prostaglandin found in primate semen.[1][2][3][5] Distinguished by its conjugated dienone system, 19(R)-OH PGB2 exhibits high chemical stability and strong UV absorbance at 278 nm, making it an ideal reference marker for HPLC quantification of labile prostaglandins.[1][2][3][5]
Chemical Identity & Structure
Nomenclature and Classification[3][6]
-
Common Name: 19(R)-hydroxy Prostaglandin B2[1][2][3][5][6][7]
-
Synonyms: 19(R)-OH PGB2; 19-hydroxy PGB2[1][2][3][5][6][7][8][9][10]
-
Chemical Class: Eicosanoid; Prostaglandin (B-series)[1][2][3][5]
Molecular Specifications
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₅ |
| Molecular Weight | 350.45 g/mol |
| Exact Mass | 350.2093 |
| Stereochemistry | 15(S), 19(R) |
| UV Max ( | 278 nm (Ethanol) |
Structural Analysis
The structure of 19(R)-OH PGB2 is characterized by a cyclopentenone ring with a conjugated double bond system extending into the
-
Core Ring: The "B-series" prostaglandins possess a double bond between C8 and C12, creating a fully conjugated dienone system with the C13-C14 trans-double bond.[1][2][3][5]
-
Hydroxylation: It retains the C15(S) hydroxyl group typical of bioactive prostaglandins and features a specific hydroxyl group at the C19(R) position.[1][2][3]
-
Stereochemistry: The (R)-configuration at C19 is critical, as this matches the naturally occurring 19-OH PGE compounds found in primate seminal fluid.[1][2][3][5]
Physicochemical Properties[1][2][3][5][6][9]
Solubility Profile
19(R)-OH PGB2 is a lipophilic compound with limited water solubility but excellent solubility in organic solvents.[1][2][3]
Stability and Chromophore
Unlike the E-series prostaglandins (PGE), which are labile and prone to dehydration/isomerization, the B-series prostaglandins are thermodynamically stable due to the conjugated electron system.[1][2][3][5]
-
UV Detection: The conjugated dienone absorbs strongly at 278 nm (
), allowing for sensitive detection via UV-HPLC, far superior to the weak end-absorption of PGE or PGF series (typically monitored at 200-210 nm).[1][2][3][5]
Biosynthetic Context & Formation
While 19(R)-OH PGB2 is rarely discussed as a primary enzymatic product in vivo, its precursor, 19(R)-OH PGE2 , is physiologically significant.[1][2][3][5] 19(R)-OH PGB2 is formed via the base-catalyzed dehydration of 19(R)-OH PGE2.[1][2][3][5][12]
Pathway Diagram
The following diagram illustrates the metabolic origin of the 19-hydroxy prostaglandins and the chemical conversion to the B-series.[3][5]
Applications in Research & Drug Development[1][2][3]
Internal Standard for HPLC
The primary utility of 19(R)-OH PGB2 is as an Internal Standard (IS) for the extraction and analysis of lipoxygenase products and prostaglandins.[1][2][3]
-
Why it works:
-
Unique Elution: It elutes just prior to polar arachidonic acid metabolites (e.g., LTB4, 20-OH-LTB4), occupying a "quiet" region of the chromatogram.[1][2][3][5]
-
Recovery Tracking: Being chemically distinct but structurally similar to target analytes, it allows for precise calculation of extraction efficiency.[1][2][3][5]
-
Stability: It does not degrade during standard workup procedures, unlike PGE2.
-
Experimental Protocol: Synthesis from Seminal Plasma
Researchers can generate 19(R)-OH PGB2 directly from primate seminal plasma (rich in 19-OH PGE) for use as a standard if commercial pure stocks are unavailable.[1][2][3][5]
Protocol: Alkali Conversion
-
Extraction: Extract prostaglandins from seminal plasma using acidified ethyl acetate.[2][3]
-
Alkali Treatment: Treat the dried extract with 0.5 N methanolic KOH for 15 minutes at room temperature.
-
Neutralization: Acidify to pH 3.0 with dilute HCl.
-
Purification: Extract with ethyl acetate, wash with water, and purify via RP-HPLC.
-
Validation: Monitor the shift in UV absorption maximum from end-absorption (PGE) to 278 nm (PGB) .
References
-
Cayman Chemical. 19(R)-hydroxy Prostaglandin B2 Product Information. Retrieved from .[1][2][3]
-
PubChem. 19(R)-hydroxy Prostaglandin B2 (Compound Summary). National Library of Medicine.[2][3][5][7] Retrieved from .[1][2][3]
-
Powell, W. S. (1988).[1][2][3][5] 19-Hydroxyprostaglandin B2 as an internal standard for on-line extraction-high-performance liquid chromatography analysis of lipoxygenase products. Analytical Biochemistry, 171(2), 283-289.[1][2][3][5]
-
Taylor, P. L., & Kelly, R. W. (1975).[1][2][3][5] The occurrence of 19-hydroxy F prostaglandins in human semen. FEBS Letters, 57(1), 22-25.[1][2][3][5] [1][2][3]
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